3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole
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Overview
Description
Preparation Methods
The synthesis of 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another approach includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrazoline intermediates can yield 3,5-disubstituted pyrazoles .
Scientific Research Applications
3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology, it serves as a precursor for the development of bioactive molecules and pharmaceutical ingredients . In medicine, pyrazole derivatives have shown potential as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Additionally, this compound is used in the chemical industry for the production of agrochemicals and other valuable products .
Mechanism of Action
The mechanism of action of 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole can be compared with other similar compounds, such as 3-tert-Butyl-5-methyl-1H-pyrazole and 3-Amino-5-tert-butylpyrazole . These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the isocyanate group in this compound makes it unique and imparts distinct chemical properties .
Properties
IUPAC Name |
3-tert-butyl-5-isocyanato-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-9(2,3)7-5-8(10-6-13)12(4)11-7/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPRZDDZDJLKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N=C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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